molecular formula C12H18N2O2 B2680310 2-{Benzyl[(dimethylamino)methyl]amino}acetic acid CAS No. 1400636-08-9

2-{Benzyl[(dimethylamino)methyl]amino}acetic acid

Cat. No. B2680310
CAS RN: 1400636-08-9
M. Wt: 222.288
InChI Key: HDZBASIBSPQNNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{Benzyl[(dimethylamino)methyl]amino}acetic acid, also known as BDA, is a compound that has been used in scientific research for many years. It is a derivative of glycine, an amino acid that is involved in the synthesis of proteins. BDA has been found to have a variety of biochemical and physiological effects that make it useful in a number of different research applications.

Mechanism of Action

The mechanism of action of 2-{Benzyl[(dimethylamino)methyl]amino}acetic acid is not fully understood, but it is believed to act as a modulator of neurotransmitter release. It has been found to increase the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in a number of different physiological processes.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of the reuptake of neurotransmitters, and the activation of various enzymes. It has also been found to have anxiolytic and antidepressant effects, as well as effects on learning and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{Benzyl[(dimethylamino)methyl]amino}acetic acid in laboratory experiments is its relatively low cost and ease of synthesis. It is also a relatively stable compound that can be stored for long periods of time. However, one of the main limitations of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are a number of different directions that future research on 2-{Benzyl[(dimethylamino)methyl]amino}acetic acid could take. One area of interest is the development of new drugs that are based on the structure of this compound, which could have a variety of different therapeutic applications. Another area of interest is the further elucidation of the mechanism of action of this compound, which could lead to a better understanding of the role of neurotransmitters in various physiological processes. Finally, more research could be done on the potential side effects of this compound, which could help to determine its safety for use in humans.

Synthesis Methods

The synthesis of 2-{Benzyl[(dimethylamino)methyl]amino}acetic acid involves a number of steps, including the reaction of benzyl chloride with dimethylamine to form N-benzyl-N,N-dimethylamine. This compound is then reacted with chloroacetic acid to form the final product, this compound. The synthesis of this compound is relatively straightforward and can be carried out in a laboratory setting using standard techniques.

Scientific Research Applications

2-{Benzyl[(dimethylamino)methyl]amino}acetic acid has been used in a number of different scientific research applications, including studies of neurotransmitter release, receptor binding, and enzyme activity. It has also been used in studies of the effects of drugs on the central nervous system, as well as in studies of the mechanisms of action of various drugs.

properties

IUPAC Name

2-[benzyl-[(dimethylamino)methyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-13(2)10-14(9-12(15)16)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZBASIBSPQNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CN(CC1=CC=CC=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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